
(Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane is a versatile chemical compound that has garnered significant attention in scientific research due to its unique molecular structure and potential applications. This compound is characterized by the presence of cyclopentadienyl, fluoren-9-yl, and 4-methoxyphenyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane typically involves multi-step organic reactions. One common approach is the sequential coupling of cyclopentadienyl, fluoren-9-yl, and 4-methoxyphenyl groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
(Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered chemical properties.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a wide range of substituted cyclopentadienyl or fluoren-9-yl compounds.
Scientific Research Applications
(Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane has a broad spectrum of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in targeting specific molecular pathways.
Industry: It is utilized in the development of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing biochemical processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of related compounds.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienylbenzene: Shares the cyclopentadienyl group but lacks the fluoren-9-yl and 4-methoxyphenyl groups.
Fluorenylmethane: Contains the fluoren-9-yl group but does not have the cyclopentadienyl and 4-methoxyphenyl groups.
Methoxyphenylmethane: Features the 4-methoxyphenyl group but is missing the cyclopentadienyl and fluoren-9-yl groups.
Uniqueness
(Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane stands out due to the combination of its three distinct functional groups, which confer unique chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of scientific research.
Properties
IUPAC Name |
9-[cyclopenta-1,3-dien-1-yl-(4-methoxyphenyl)methyl]-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O/c1-27-20-16-14-19(15-17-20)25(18-8-2-3-9-18)26-23-12-6-4-10-21(23)22-11-5-7-13-24(22)26/h2-8,10-17,25-26H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDOBIQYTQCXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,2-Diphenyl-1,2-Bis[(N-5-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298123.png)
![2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298130.png)
![2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298133.png)



![2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298164.png)
![2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298168.png)
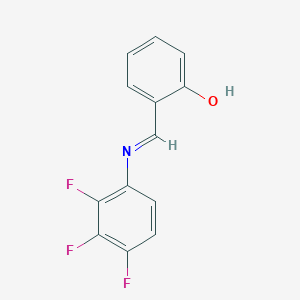
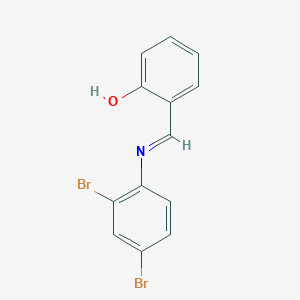
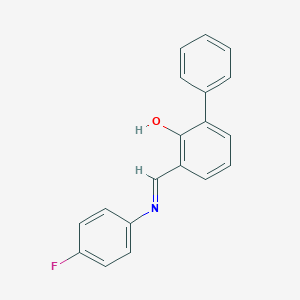
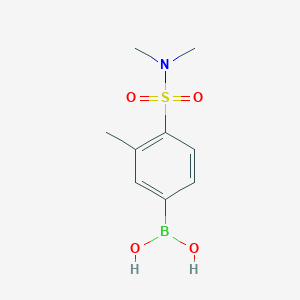
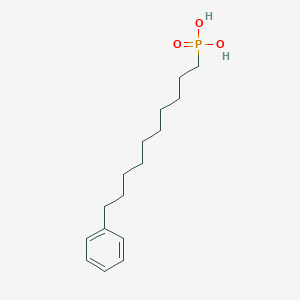
![[3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride](/img/structure/B6298236.png)
